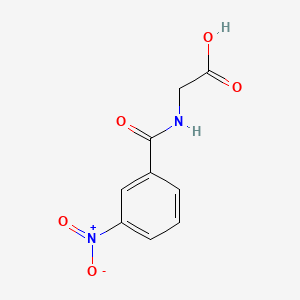

Glycine, N-(3-nitrobenzoyl)-

Vue d'ensemble

Description

“Glycine, N-(3-nitrobenzoyl)-” is a compound with the molecular formula C9H8N2O5 . It is related to glycine, one of the simplest kinds of amino acids occurring in nature . Glycine plays two roles in neurotransmission. In caudal areas like the spinal cord and the brainstem, it acts as an inhibitory neurotransmitter, but in all regions of the CNS, it also works as a co-agonist with L-glutamate at N-methyl-D-aspartate receptors (NMDARs) .

Synthesis Analysis

A paper presents the synthesis, structural, and physico-chemical characterization of Mn(II), Co(II), Ni(II), and Cu(II) complexes with N-(p-nitrobenzoyl)-L-glycine as a ligand . Four complexes were synthesized in a 1:2 molar ratio, followed by their characterization and determination of their toxic potential .Molecular Structure Analysis

The molecular weight of “Glycine, N-(3-nitrobenzoyl)-” is 224.170 Da . It is the smallest of all the amino acids and consists of a side chain along with a hydrogen molecule .Chemical Reactions Analysis

Glycine is a central actor in the cross talk between glutamatergic, glycinergic, dopaminergic, and probably other neurotransmitter systems . Many of these relationships begin to be unraveled by studies performed in recent years using genetic and pharmacological models .Physical And Chemical Properties Analysis

Glycine exhibits various characteristic features. It is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste .Applications De Recherche Scientifique

Analytical Chemistry Applications

One notable application of derivatives of Glycine, N-(3-nitrobenzoyl)- is in the analytical chemistry field, where these compounds are utilized as reagents for the detection and quantification of biological substances. For example, the reaction of glycine with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole has been investigated to establish conditions for high formation rates of NBD-glycine, useful in liquid chromatography post-column reactors for sensitive detection of proteins and low-molecular-weight amines (Miyano et al., 1985). Similarly, glycine can be detected as an orange-red color by a specific reaction with p-nitrobenzoyl chloride and pyridine, indicating its potential in qualitative and quantitative analyses (Umberger & Fiorese, 1963).

Biochemical and Pharmacological Research

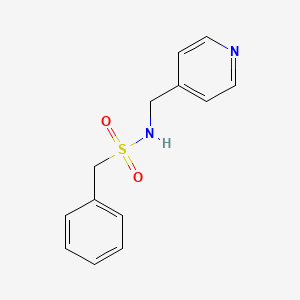

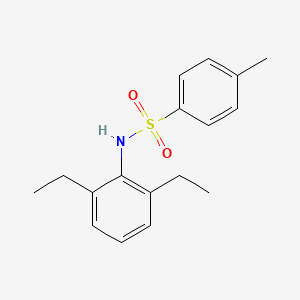

In biochemical and pharmacological research, Glycine, N-(3-nitrobenzoyl)- derivatives serve as pivotal tools. For instance, the synthesis of proline-derived Ni(II) complexes of glycine demonstrates their utility as chiral equivalents of nucleophilic glycine in asymmetric synthesis of alpha-amino acids, showcasing their role in the development of novel pharmaceuticals (Ueki et al., 2003). The kinetics of glycine arenesulfonylation, involving 3-nitrobenzenesulfonyl chloride, provide insights into reactivity patterns useful for synthesizing more complex molecules (Kustova et al., 2007).

Moreover, derivatives of Glycine, N-(3-nitrobenzoyl)- have been employed as fluorogenic labeling reagents for in vivo analysis of amino acid neurotransmitters, facilitating advanced neuroscientific research (Klinker & Bowser, 2007).

Novel Therapeutic Approaches

Research into the modification and application of Glycine, N-(3-nitrobenzoyl)- derivatives also extends into therapeutic innovations. For instance, the development of site-specific, nitrobenzyl-induced photochemical proteolysis methods using unnatural amino acids like N-(3-nitrobenzoyl) glycine offers new avenues for studying protein function in living cells, with potential applications in drug development and molecular biology (England et al., 1997).

Mécanisme D'action

Orientations Futures

The design and development of versatile initiators for various types of polymerization reactions, i.e., thermal-/photo-crosslinked/controlled polymerizations, is highly interesting to fabricate high-performance polymer materials . The synthesized N-aryl glycine-based initiators can act as monocomponent photoinitiators or be incorporated into multicomponent photoinitiating systems for free radical or cationic crosslinked photopolymerization under diverse blue LEDs .

Propriétés

IUPAC Name |

2-[(3-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVGZXWNWOCWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977270 | |

| Record name | N-[Hydroxy(3-nitrophenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(3-nitrobenzoyl)- | |

CAS RN |

617-10-7 | |

| Record name | Glycine, N-(3-nitrobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(3-nitrophenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

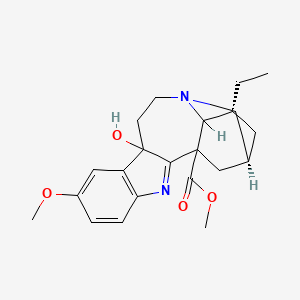

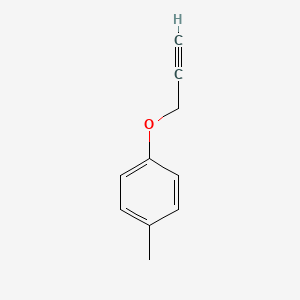

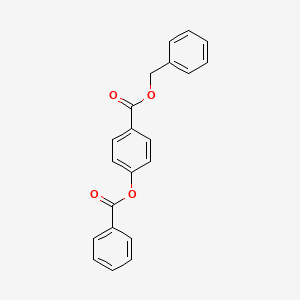

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

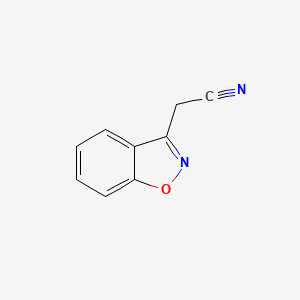

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole](/img/structure/B1616551.png)

![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)